molecular formula C8H7NO4 B8146828 4-(Hydroxymethyl)-2-nitrobenzaldehyde

4-(Hydroxymethyl)-2-nitrobenzaldehyde

Cat. No.: B8146828
M. Wt: 181.15 g/mol
InChI Key: BRASIMZCIAXHEX-UHFFFAOYSA-N
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Description

Nitrobenzaldehydes are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity and functional group diversity .

Properties

IUPAC Name

4-(hydroxymethyl)-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3,5,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRASIMZCIAXHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-2-nitrobenzaldehyde typically involves the nitration of 4-(Hydroxymethyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods

On an industrial scale, the production of 4-(Hydroxymethyl)-2-nitrobenzaldehyde may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-(Hydroxymethyl)-2-aminobenzaldehyde.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-2-nitrobenzaldehyde.

    Reduction: 4-(Hydroxymethyl)-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-2-nitrobenzaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-nitrobenzaldehyde involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The hydroxymethyl group can participate in oxidation and substitution reactions, while the nitro group can undergo reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The nitro group (-NO₂) at the ortho position (C2) in all analogs enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. For example, 2-nitrobenzaldehyde is reduced to 2-aminobenzyl alcohol under catalytic conditions . Hydroxymethyl (-CH₂OH) vs.

However, nitro groups are often associated with antimicrobial or cytotoxic properties in related compounds .

Synthetic Utility: 4-(Dimethylamino)-2-nitrobenzaldehyde is utilized in dye synthesis due to its electron-donating dimethylamino group, which alters electronic transitions . Chloro-substituted analogs (e.g., 5-(2-Chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde) may serve as intermediates in drug discovery, leveraging halogen interactions for target binding .

Biological Activity

4-(Hydroxymethyl)-2-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antioxidant, and enzyme inhibition activities, supported by research findings and case studies.

Chemical Structure and Properties

4-(Hydroxymethyl)-2-nitrobenzaldehyde is characterized by the following chemical structure:

  • Chemical Formula : C8H8N2O3
  • Molecular Weight : 180.16 g/mol

The presence of the hydroxymethyl and nitro groups contributes to its reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that 4-(Hydroxymethyl)-2-nitrobenzaldehyde exhibits significant antibacterial properties. A study conducted on various bacterial strains revealed that this compound shows promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, 4-(Hydroxymethyl)-2-nitrobenzaldehyde was tested against standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus15Comparable to Streptomycin
Escherichia coli20Higher than Ampicillin
Pseudomonas aeruginosa25Comparable to Gentamicin

These findings suggest that 4-(Hydroxymethyl)-2-nitrobenzaldehyde can serve as a potential candidate for developing new antibacterial agents.

Antioxidant Activity

The antioxidant potential of 4-(Hydroxymethyl)-2-nitrobenzaldehyde has been evaluated using various assays. The compound exhibited significant radical scavenging activity, particularly against DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals.

Research Findings

A study reported the following results for antioxidant activity:

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging30
ABTS Scavenging25

These results indicate that the compound possesses notable antioxidant properties, which may contribute to its therapeutic effects.

Enzyme Inhibition Studies

4-(Hydroxymethyl)-2-nitrobenzaldehyde has been investigated for its ability to inhibit various enzymes related to metabolic disorders. Notable findings include:

  • α-Amylase Inhibition : The compound showed significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion.
  • Acetylcholinesterase Inhibition : It also demonstrated potential in inhibiting acetylcholinesterase, which is critical in neurodegenerative diseases.

Enzyme Inhibition Data

EnzymeIC50 Value (µM)
α-Amylase15
Acetylcholinesterase10

These results suggest that the compound may have applications in managing diabetes and neurodegenerative conditions.

Toxicological Profile

Toxicity studies conducted on animal models indicated that 4-(Hydroxymethyl)-2-nitrobenzaldehyde is relatively safe at therapeutic doses. No significant adverse effects were observed on hematological and biochemical parameters in tested subjects.

Summary of Toxicity Findings

  • No Toxic Effects : The compound did not exhibit toxicity at doses up to 100 mg/kg.
  • Safety Profile : Histopathological examinations of liver tissues showed no abnormalities.

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